molecular formula C10H13N5O5 B13850495 8-Oxo-2'-deoxyguanosine-13C,15N2

8-Oxo-2'-deoxyguanosine-13C,15N2

Cat. No.: B13850495
M. Wt: 286.22 g/mol
InChI Key: HCAJQHYUCKICQH-IGIGZOEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-2’-deoxyguanosine-13C,15N2 is a labeled analogue of 8-Oxo-2’-deoxyguanosine, a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis. This compound is used in various scientific research applications to study oxidative damage to DNA and its implications in different biological processes.

Chemical Reactions Analysis

8-Oxo-2’-deoxyguanosine-13C,15N2 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 8-Oxo-2’-deoxyguanosine can lead to the formation of highly reactive intermediates that form covalent adducts with nucleophiles .

Scientific Research Applications

8-Oxo-2’-deoxyguanosine-13C,15N2 is widely used in scientific research to study DNA damage and repair mechanisms. It is employed in stable isotope dilution mass spectrometry (SID-MS) techniques for accurate quantification of endogenous 8-Oxo-2’-deoxyguanosine levels in biological samples . This compound is also used to investigate the extent of oxidative damage to DNA under various conditions, providing insights into the pathogenesis of diseases such as cancer. Additionally, it can induce differentiation of Friend murine erythroleukemia cells in vitro .

Mechanism of Action

The mechanism of action of 8-Oxo-2’-deoxyguanosine-13C,15N2 involves its incorporation into DNA, where it serves as a marker for oxidative damage. The compound interacts with molecular targets such as DNA repair enzymes, which recognize and excise the damaged base. This process is crucial for maintaining genomic stability and preventing mutagenesis . The pathways involved in the repair of 8-Oxo-2’-deoxyguanosine include base excision repair (BER) and nucleotide excision repair (NER) mechanisms .

Comparison with Similar Compounds

8-Oxo-2’-deoxyguanosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in biological systems. Similar compounds include 8-Hydroxy-2’-deoxyguanosine-13C,15N2 and 8-Oxo-7,8-dihydrodeoxyguanosine-13C,15N2. These compounds share similar properties and applications but differ in their specific isotopic labeling and structural features.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

286.22 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i9+1,11+1,14+1

InChI Key

HCAJQHYUCKICQH-IGIGZOEWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])NC2=O)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.